Flavone, specifically 2',3,5,7-tetramethoxyflavone, is a member of the flavonoid class of compounds characterized by its distinct chemical structure and properties. This compound is classified as a 7-O-methylated flavonoid, which signifies that it contains methoxy groups attached to the C7 atom of the flavonoid backbone. The molecular formula for 2',3,5,7-tetramethoxyflavone is with an average molecular weight of approximately 342.35 g/mol .
This compound is not naturally occurring but can be found in human blood as a result of exposure to it or its derivatives. It is part of the human exposome, which encompasses all environmental and occupational exposures throughout an individual's life . Limited research has been published on this compound, indicating its relatively niche status in scientific literature.
The synthesis of flavones, including 2',3,5,7-tetramethoxyflavone, can be achieved through several methods:
These methods highlight the versatility in synthesizing flavones and their derivatives while focusing on efficiency and environmental considerations.
The molecular structure of 2',3,5,7-tetramethoxyflavone can be represented by its chemical formula . The structural features include:
This detailed structural information aids in understanding the compound's reactivity and potential applications.
The chemical reactivity of 2',3,5,7-tetramethoxyflavone can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for flavones like 2',3,5,7-tetramethoxyflavone typically involves their interaction with various biological targets:
Research indicates that these mechanisms contribute to their potential therapeutic effects in various diseases .
The physical and chemical properties of 2',3,5,7-tetramethoxyflavone include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
Flavones such as 2',3,5,7-tetramethoxyflavone have several scientific uses:
Research continues to explore new applications based on their unique structural characteristics and biological activities .
The biosynthesis of 2',3,5,7-tetramethoxyflavone is governed by the phenylpropanoid pathway, where O-methyltransferases (OMTs) catalyze the sequential addition of methyl groups to hydroxylated flavone precursors. These OMTs utilize S-adenosyl-L-methionine (SAM) as the methyl donor, modifying specific positions on the flavone skeleton. The process initiates with the formation of the flavone backbone via chalcone synthase (CHS) and chalcone isomerase (CHI), yielding intermediates like naringenin [3] [7]. Subsequent hydroxylation by cytochrome P450 monooxygenases (e.g., F3'H, F3'5'H) generates polyhydroxylated flavones, which serve as substrates for position-specific OMTs [10]. For example, 3'- and 7-O-methylations are typically prioritized due to steric accessibility, while 2'- and 5-methoxylations require specialized OMTs with stringent substrate recognition [4]. In Citrus species, a caffeic acid O-methyltransferase-like enzyme (CcOMT1) has been implicated in the 3'-methoxylation of naringenin-derived flavones, a critical step toward tetramethoxyflavone synthesis [4].
Table 1: Key Enzymes in Tetramethoxyflavone Biosynthesis
Enzyme | Function | Specificity |
---|---|---|
Chalcone synthase (CHS) | Forms chalcone scaffold | C6-C3-C6 backbone |
Flavonoid 3'-hydroxylase (F3'H) | Hydroxylates B-ring at 3' position | Precursor for 3'-OMT |
O-Methyltransferase (OMT) | Transfers methyl groups to hydroxyls | Position-dependent (e.g., 3',7) |
CCoAOMT-like enzymes | Methylates adjacent dihydroxy groups | Common in 6,7/3',4' sites |
Tetramethoxyflavones are predominantly found in plant families renowned for complex flavonoid profiles, including Lamiaceae (mint family), Rutaceae (citrus family), and Asteraceae (aster family). Within Mentha species (Lamiaceae), M. longifolia produces 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, while M. spicata synthesizes 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone, highlighting chemotypic diversity [1]. In Rutaceae, Citrus reticulata cv. Chachiensis ("Guangchenpi") accumulates polymethoxylated flavonoids (PMFs) like 3,5,6,7,8,3',4'-heptamethoxyflavone (HPMF), with tetramethoxyflavones as biosynthetic intermediates [4]. Murraya exotica (Rutaceae) yields 5,7,3',4'-tetramethoxyflavone (TMF), a compound with documented chondroprotective effects [2]. Ecological roles include UV protection in high-altitude species, pollinator attraction via floral pigmentation modulation, and antimicrobial defense against phytopathogens [7].
Table 2: Plant Sources of Tetramethoxyflavones
Plant Species | Family | Tetramethoxyflavone Variant | Tissue Localization |
---|---|---|---|
Mentha longifolia | Lamiaceae | 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | Leaves |
Mentha spicata | Lamiaceae | 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone | Aerial parts |
Citrus reticulata | Rutaceae | 4',5,6,7-tetramethoxyflavone | Fruit peel |
Murraya exotica | Rutaceae | 5,7,3',4'-tetramethoxyflavone (TMF) | Leaves/Stems |
Scutellaria baicalensis | Lamiaceae | 4',5,6,7-tetramethoxyflavone | Roots |
The spatial and temporal patterning of methoxylation is orchestrated by transcription factor complexes and epigenetic modifiers. R2R3-MYB transcription factors, in association with bHLH and WD40 proteins, activate OMT promoters in response to environmental cues. For instance, in Citrus, CrMYB42 binds to the CcOMT1 promoter, inducing its expression under UV-B exposure [4] [7]. Additionally, microRNAs (miRNAs) fine-tune this process: miR828 and miR858 silence repressor MYBs, thereby de-repressing OMT expression in Arabidopsis and apple (Malus domestica) [7] [10]. Epigenetic marks also modulate methoxylation; histone H3 lysine-27 acetylation (H3K27ac) enhances chromatin accessibility at OMT loci in Mentha trichomes, sites of flavone storage [1] .
Methoxylation pathways exhibit clade-specific adaptations linked to ecological niches:
Table 3: Evolutionary Adaptations in Methoxylation Pathways
Plant Family | Key Enzymatic Features | Characteristic Methoxylation Pattern | Ecological Driver |
---|---|---|---|
Lamiaceae | Trichome-localized OMTs | 6,7/7,8 on A-ring | Pathogen defense in leaves |
Rutaceae | CCoAOMT-like enzymes with dual substrate specificity | 5,6,7,8 on A-ring; 3',4' on B-ring | UV protection in fruit peels |
Asteraceae | OMTs with ortho-dihydroxy group preference | 4',5,6,7 (B-ring + A-ring) | Pollinator attraction |
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